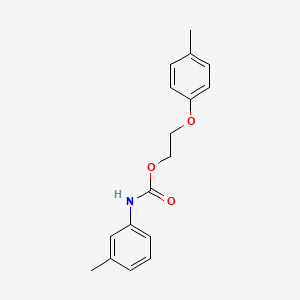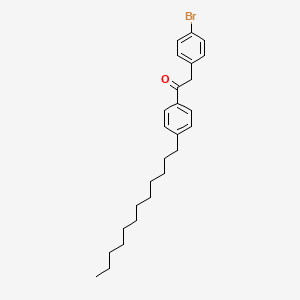
2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a bromophenyl group and a dodecylphenyl group attached to an ethanone backbone. Aromatic ketones are known for their diverse applications in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 4-dodecylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products
Substitution: Substituted derivatives with different functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, influencing pathways and processes. Detailed studies are required to elucidate its precise mechanism of action in different contexts.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)-1-phenylethan-1-one: Lacks the dodecyl group, making it less hydrophobic.
2-(4-Chlorophenyl)-1-(4-dodecylphenyl)ethan-1-one: Contains a chlorine atom instead of bromine, which may affect its reactivity and properties.
2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one: Contains a methyl group instead of a dodecyl group, influencing its solubility and interactions.
Uniqueness
2-(4-Bromophenyl)-1-(4-dodecylphenyl)ethan-1-one is unique due to the presence of both a bromophenyl group and a long dodecyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in material science and organic synthesis.
Propiedades
Número CAS |
62856-30-8 |
|---|---|
Fórmula molecular |
C26H35BrO |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1-(4-dodecylphenyl)ethanone |
InChI |
InChI=1S/C26H35BrO/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-17-24(18-14-22)26(28)21-23-15-19-25(27)20-16-23/h13-20H,2-12,21H2,1H3 |
Clave InChI |
YGQFSOKKENQPGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
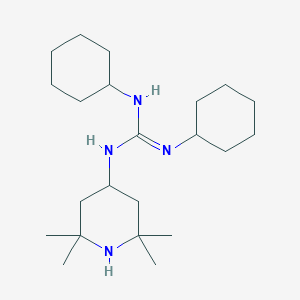
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)

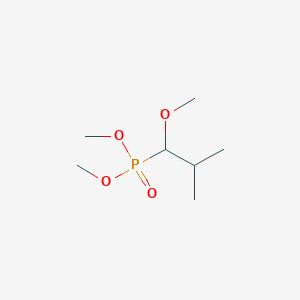

![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
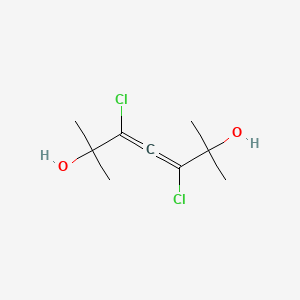
![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)
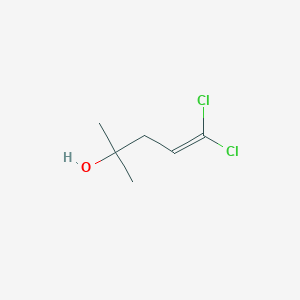
![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)
